molecular formula C6H6ClN3O3 B14546338 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- CAS No. 61982-15-8

1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro-

Cat. No.: B14546338
CAS No.: 61982-15-8
M. Wt: 203.58 g/mol
InChI Key: PSYWKMCFMNHJDS-UHFFFAOYSA-N
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Description

1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- typically involves the nitration of 1,2-dimethylimidazole followed by the introduction of a carbonyl chloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the carbonyl chloride group can be achieved using thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-amino-
  • 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-hydroxy-
  • 1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-methyl-

Uniqueness

1H-Imidazole-5-carbonyl chloride, 1,2-dimethyl-4-nitro- is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

61982-15-8

Molecular Formula

C6H6ClN3O3

Molecular Weight

203.58 g/mol

IUPAC Name

2,3-dimethyl-5-nitroimidazole-4-carbonyl chloride

InChI

InChI=1S/C6H6ClN3O3/c1-3-8-6(10(12)13)4(5(7)11)9(3)2/h1-2H3

InChI Key

PSYWKMCFMNHJDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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